2,2'-Dithiodipyridine

Catalog No.
S515805
CAS No.
2127-03-9
M.F
C10H8N2S2
M. Wt
220.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiodipyridine

CAS Number

2127-03-9

Product Name

2,2'-Dithiodipyridine

IUPAC Name

2-(pyridin-2-yldisulfanyl)pyridine

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H

InChI Key

HAXFWIACAGNFHA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,2'-dipyridyl disulfide, 2,2'-dithiodipyridine, 2,2'-dithiopyridine, 2,2-dithiobispyridine, 2,2-PDS, Aldrithiol-2, orthopyridyl disulfide

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2

Description

The exact mass of the compound 2,2'-Dithiodipyridine is 220.0129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • DPS is a white to slightly yellow crystalline solid [].
  • It originates from the chemical modification of pyridine, a common aromatic nitrogen-containing heterocycle [].
  • DPS holds significance in organic synthesis and material sciences due to its unique properties [, ].

Molecular Structure Analysis

  • DPS consists of two pyridine rings connected by a disulfide bridge (S-S bond) [].
  • The presence of the pyridyl groups and the disulfide bridge influences its chemical reactivity [].
  • Pyridine rings are aromatic, meaning they have stable ring structures with delocalized electrons, contributing to the overall stability of the molecule [].

Chemical Reactions Analysis

  • Synthesis: A common method for DPS synthesis involves the oxidation of pyridine with sulfur or sulfur-containing reagents [].

Balanced Chemical Equation (reference 1):

2C₅H₅N + S₈ → C₁₀H₈N₂S₂ + 3H₂S

  • Other Reactions: DPS can act as a disulfide oxidant in organic synthesis, facilitating the formation of disulfide bonds in other molecules [].

For instance, it can react with mercaptoethane (C₂H₅SH) to form diethyl disulfide (C₂H₅-S-S-C₂H₅) []. However, the specific reaction mechanisms are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Melting Point: 56-58 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Stable under ambient conditions [].
  • DPS is considered an irritant []. It may cause skin, eye, and respiratory tract irritation upon exposure [].
  • Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions [].

  • Oxidation-Reduction Reactions: It acts as an oxidizing agent, facilitating the conversion of thiols to disulfides. This property is particularly useful in protein chemistry for forming disulfide bonds between cysteine residues .
  • Peptide Synthesis: The compound is employed in peptide coupling reactions, where it activates carboxylic acids for amide bond formation. This process often involves the use of triphenylphosphine as a co-reagent .
  • Formation of Thiopyridyl Derivatives: When reacted with carbon nucleophiles, 2,2'-dithiodipyridine yields various thiopyridyl derivatives, showcasing its versatility in organic synthesis .

The biological activity of 2,2'-dithiodipyridine primarily revolves around its role in biochemical applications:

  • Protein Chemistry: It is used to oxidize free thiols into disulfide bonds, which are crucial for the structural integrity and function of many proteins .
  • Enzyme Activation: The compound also plays a role in activating certain enzymes through disulfide bond formation, enhancing their catalytic properties .

Several methods exist for synthesizing 2,2'-dithiodipyridine:

  • Direct Oxidation: The compound can be synthesized by oxidizing pyridine-2-thiol using various oxidizing agents.
  • Condensation Reactions: It can be formed through condensation reactions involving pyridine derivatives and sulfur-containing reagents .
  • Chemical Coupling: The reaction of 2-pyridyl thiol with sulfur dichloride or other sulfur sources can yield 2,2'-dithiodipyridine .

The applications of 2,2'-dithiodipyridine are diverse:

  • Reagent in Organic Synthesis: It is widely used as a reagent for preparing thiols and activating carboxylic acids in peptide synthesis .
  • Molecular Biology: The compound serves as an important tool for detecting thiols and facilitating biochemical assays involving protein structure studies .
  • Pharmaceutical Chemistry: Its ability to form disulfide bonds makes it valuable in drug design and development processes.

Research has demonstrated that 2,2'-dithiodipyridine interacts effectively with various nucleophiles and electrophiles:

  • Thiols: The compound readily reacts with thiols to form stable disulfides, which has implications for both synthetic chemistry and biological systems.
  • Amino Acids: Interaction studies indicate its utility in modifying amino acids during peptide synthesis, enhancing the efficiency of coupling reactions .

Several compounds share structural or functional similarities with 2,2'-dithiodipyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4,4'-DithiodipyridineDisulfideSimilar reactivity but different steric properties
2-Pyridyl DisulfideDisulfideUsed primarily in peptide synthesis
6,6'-Dithiodinicotinic AcidDinitrogen CompoundExhibits different biological activities
BispyrithioneDisulfideKnown for its antimicrobial properties
2,5-Pyridinedicarboxylic AcidDicarboxylic AcidFunctions differently due to additional functional groups

These compounds highlight the unique position of 2,2'-dithiodipyridine within the realm of disulfides and related organic compounds. Its specific reactivity patterns and applications make it distinct from others listed.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

220.01289061 g/mol

Monoisotopic Mass

220.01289061 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L6X912UPBU

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 63 of 64 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Irritant

Irritant

Other CAS

2127-03-9

Wikipedia

2,2'-Dipyridyldisulfide

General Manufacturing Information

Pyridine, 2,2'-dithiobis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
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